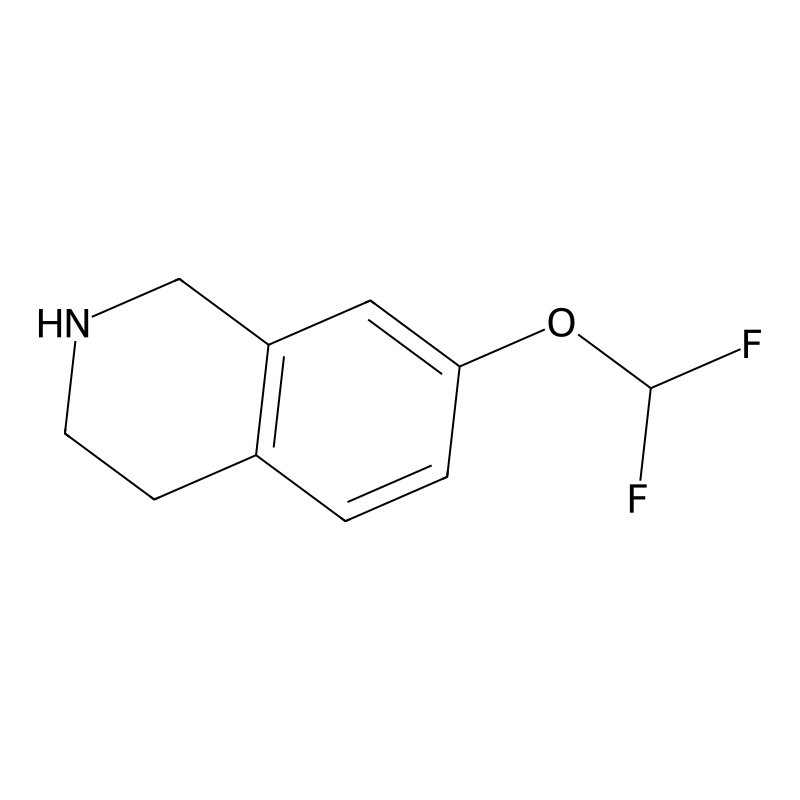7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure
The presence of the tetrahydroisoquinoline core structure suggests potential activity in the central nervous system (CNS). Tetrahydroisoquinolines are a class of organic compounds found in many biologically active molecules, including some neurotransmitters and alkaloids [].
Difluoromethoxy Group
The difluoromethoxy group can be a bioisostere of a hydroxyl group, meaning it can mimic the chemical behavior of a hydroxyl group but with potentially altered properties such as improved lipophilicity (fat solubility). This modification could be used to improve the drug-like properties of a molecule.
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by its tetrahydroisoquinoline structure, which consists of a fused benzene and piperidine ring. The presence of a difluoromethoxy group at the seventh position enhances its chemical properties, potentially influencing its biological activity and pharmacological profile. This compound is part of a larger class of isoquinoline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.
The chemical reactivity of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can be explored through various synthetic pathways. Notably, it can undergo:
- Nucleophilic substitutions: The difluoromethoxy group can be replaced by nucleophiles under suitable conditions.
- Oxidation reactions: The tetrahydroisoquinoline core can be oxidized to yield corresponding isoquinolines.
- Pictet-Spengler reaction: This method is often employed to synthesize tetrahydroisoquinolines from tryptamines and aldehydes, potentially applicable to derivatives like 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline .
The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
- Pictet-Spengler reaction: This classical method involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst.
- Castagnoli-Cushman reaction: This approach has been utilized to generate various tetrahydroisoquinoline derivatives by reacting substituted phenylamines with cyclic anhydrides .
- Direct fluorination: The incorporation of difluoromethoxy groups can be achieved through electrophilic fluorination techniques.
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline and its derivatives have potential applications in:
- Pharmaceutical development: Due to their diverse biological activities, these compounds are candidates for drug development targeting various diseases.
- Chemical probes in research: They can serve as tools in biochemical assays to study specific biological pathways or mechanisms.
Interaction studies involving 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline may focus on:
- Binding affinity: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
- Mechanism of action: Understanding how this compound influences cellular pathways or biological processes.
Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. Here are a few notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks the methoxy group; shows different reactivity patterns. |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Methyl substitution affects solubility and biological activity. |
| 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Exhibits unique binding properties due to fluorophenyl group. |
Uniqueness
The uniqueness of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline lies in its specific difluoromethoxy substitution pattern that may enhance its lipophilicity and bioavailability compared to other similar compounds. This modification could potentially lead to improved interactions with biological targets and greater therapeutic efficacy.








